molecular formula C19H19F3N2O2 B2794597 1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 518004-58-5

1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine

货号: B2794597
CAS 编号: 518004-58-5
分子量: 364.368
InChI 键: XKOJROUCUYKDAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including its interactions with neurotransmitter systems and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3NC_{18}H_{18}F_3N with a molecular weight of approximately 315.34 g/mol. The compound features a piperazine ring substituted with a benzodioxole moiety and a trifluoromethyl phenyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC18H18F3NC_{18}H_{18}F_3N
Molecular Weight315.34 g/mol
Density1.5 g/cm³
Refractive Index1.67

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Notably, studies have shown that these compounds can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine.

Case Study: Inhibition of MAO-B

A study evaluated the inhibitory effects of related compounds on MAO-B, revealing an IC50 value of approximately 0.51 μM for one compound in the series, indicating potent inhibition . This suggests that this compound may share similar inhibitory properties.

Acetylcholinesterase Inhibition

In addition to MAO-B inhibition, these compounds have also been tested for their effects on acetylcholinesterase (AChE). A study found that certain derivatives exhibited competitive inhibition against AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft .

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives are noteworthy. Compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby providing protective effects against oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and improve blood-brain barrier permeability, making it a promising candidate for central nervous system-targeted therapies.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Trifluoromethyl GroupIncreased potency against MAO-B
Benzodioxole MoietyEnhanced antioxidant activity

Toxicity and Safety Evaluation

Toxicity assessments using Vero cell lines indicated that related compounds were non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development . This finding is critical in evaluating the therapeutic potential of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde under acidic conditions .
  • Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd/C) and inert atmospheres .
  • Step 3: Piperazine ring assembly using precursors like 1,2-dichloroethane or bis(2-chloroethyl)amine under reflux with polar aprotic solvents (e.g., DMF, acetonitrile) .
    Critical Conditions:
  • Temperature control (60–120°C) to avoid side reactions.
  • Solvent selection (DMF for sulfonation; dichloromethane for coupling reactions) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions on the benzodioxole and piperazine rings. Key signals include δ 5.9–6.1 ppm (benzodioxole methylenedioxy) and δ 2.5–3.5 ppm (piperazine protons) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C19H21N3O6S) and isotopic patterns for trifluoromethyl groups .
  • X-ray Crystallography: For resolving stereochemistry and confirming intramolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • Target Selection: Prioritize CNS targets (e.g., 5-HT7, D3 receptors) due to structural similarity to known piperazine-based ligands .
  • In Vitro Assays:
    • Radioligand binding assays (e.g., competition with [3H]-WAY-100635 for 5-HT1A receptors) .
    • Enzymatic inhibition studies (e.g., DPP-IV inhibition via fluorescence-based assays) .
  • Toxicity Screening: Acute toxicity in rodent models (subcutaneous LD50 determination) with comparison to lidocaine as a benchmark .

Advanced Research Questions

Q. How can synthesis protocols be optimized for large-scale production while maintaining purity?

Methodological Answer:

  • Catalyst Optimization: Replace Pd/C with heterogeneous catalysts (e.g., Pd nanoparticles on SiO2) to improve recyclability and reduce metal contamination .
  • Flow Chemistry: Implement continuous-flow reactors for benzodioxole cyclization to enhance reproducibility and reduce reaction time .
  • Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) for sulfonation steps to improve safety profiles .
    Data Table 1: Comparison of Solvent Impact on Yield
SolventReaction StepYield (%)Purity (%)
DMFSulfonation7892
CPMESulfonation7595
AcetonitrileCoupling8290

Q. How can contradictory data on biological activity (e.g., high affinity vs. low efficacy) be resolved?

Methodological Answer:

  • Mechanistic Profiling: Use functional assays (e.g., cAMP accumulation for GPCRs) alongside binding assays to distinguish agonists from antagonists .
  • Metabolite Analysis: Incubate the compound with liver microsomes to identify active/inactive metabolites influencing in vivo results .
  • Structural Modifications: Introduce electron-withdrawing groups (EWGs) on the phenyl ring to enhance receptor interaction, as seen in DPP-IV inhibitors .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS applications?

Methodological Answer:

  • Piperazine Ring Modifications:
    • Replace N-methyl with bulkier groups (e.g., benzyl) to improve blood-brain barrier penetration .
    • Introduce chiral centers to explore enantioselective binding (e.g., (S)-vs. (R)-isomers for 5-HT7 receptor selectivity) .
  • Substituent Analysis:
    • Trifluoromethyl groups enhance metabolic stability but may reduce solubility; balance with polar moieties (e.g., hydroxyl) .
      Data Table 2: SAR of Piperazine Derivatives
Substituent5-HT7 Ki (nM)DPP-IV IC50 (µM)Toxicity (LD50 mg/kg)
-CF312.30.45250
-OCH38.71.2180
-Cl15.60.78300

Q. How can computational modeling predict target interactions and guide drug design?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with 5-HT7 receptors, focusing on hydrogen bonds with Asp3.32 and π-π stacking with Phe6.51 .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in lipid bilayers .
  • QSAR Models: Develop regression models correlating logP values with DPP-IV inhibitory activity (R² > 0.85) .

属性

IUPAC Name

1-[1,3-benzodioxol-5-yl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-4-1-13(2-5-15)18(24-9-7-23-8-10-24)14-3-6-16-17(11-14)26-12-25-16/h1-6,11,18,23H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJROUCUYKDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。